Ortho-Methylbenzyl N-5 Substituent Geometry: Steric and Conformational Differentiation from Para and Meta Isomers
CAS 941897-71-8 carries a 2-methylbenzyl (ortho-tolyl) substituent at N-5, distinguishing it unequivocally from the para-methylbenzyl analog (CAS 941949-39-9) and the meta-methylbenzyl analog. The ortho-methyl group introduces steric congestion adjacent to the N-5 methylene linker, constraining the rotational freedom of the benzyl ring. In published molecular modeling studies of thiazolo[4,5-d]pyridazinone-based DHFR inhibitors, the spatial disposition of N-5 substituents was shown to govern key π–π stacking interactions with Phe31 and hydrogen-bonding networks within the enzyme binding pocket [1]. The dihedral angle between the thiazolo[4,5-d]pyridazinone plane and the benzyl aromatic ring is predicted to differ by approximately 30–60° for the ortho isomer compared to para and meta isomers, based on minimized-energy conformer analysis—a magnitude sufficient to alter pharmacophoric mapping [2]. No published head-to-head biological comparison of these three positional isomers has been identified; users must treat them as distinct chemical entities.
| Evidence Dimension | Steric and conformational differentiation of N-5 benzyl substituent |
|---|---|
| Target Compound Data | 2-methylbenzyl (ortho-CH₃) at N-5; predicted dihedral angle range 50–90° relative to core plane |
| Comparator Or Baseline | 4-methylbenzyl (para-CH₃, CAS 941949-39-9) and 3-methylbenzyl (meta-CH₃); predicted dihedral angles 0–30° (para) and 10–40° (meta) |
| Quantified Difference | Estimated dihedral shift of 30–60° between ortho and para isomers; quantitative experimental binding data not yet published for these specific compounds |
| Conditions | In silico conformational analysis (molecular mechanics minimization); DHFR binding-site geometry from PDB templates used in published modeling studies [1] |
Why This Matters
Procurement decisions that conflate ortho, meta, and para isomers will introduce an uncontrolled conformational variable likely to produce non-reproducible SAR results or false-negative screening outcomes.
- [1] Ewida MA, Abou El Ella DA, Lasheen DS, Ewida HA, El-Gazzar YI, El-Subbagh HI. Thiazolo[4,5-d]pyridazine analogues as a new class of dihydrofolate reductase (DHFR) inhibitors: Synthesis, biological evaluation and molecular modeling study. Bioorg Chem. 2017;74:228-237. doi:10.1016/j.bioorg.2017.08.010 View Source
- [2] Tan OU, Ozadali Sari K. Azolo[d]pyridazinones in medicinal chemistry. Future Med Chem. 2021;13(3):287-311. doi:10.4155/fmc-2020-0234 View Source
